molecular formula C8H7N3OS B13334189 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine

Cat. No.: B13334189
M. Wt: 193.23 g/mol
InChI Key: FLFMPQSGCUQTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine (CAS: 1594520-02-1) is a heterocyclic compound comprising a thiazole core substituted with a pyridin-3-yloxy group at position 2 and an amine group at position 3. Its molecular formula is C₈H₇N₃OS, with a molecular weight of 193.23 g/mol . This compound is of interest in medicinal chemistry for its structural versatility, though its pharmacological profile remains underexplored in the provided evidence.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-pyridin-3-yloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C8H7N3OS/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,9H2

InChI Key

FLFMPQSGCUQTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequently, the pyridine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted pyridine-thiazole compounds.

Scientific Research Applications

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential therapeutic applications in the treatment of bacterial and fungal infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular pathways and targets may vary depending on the specific application and organism.

Comparison with Similar Compounds

Structural Analogues of Thiazole Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituents
2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine 1594520-02-1 C₈H₇N₃OS 193.23 Thiazole Pyridin-3-yloxy (C5), NH₂ (C5)
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine 157842-92-7 C₉H₉N₃S 195.25 Thiazole 2-Methyl-thiazole (C4), Pyridin-2-amine (C5)
5-(Pyridin-4-yl)thiazol-2-amine 146366-04-3 C₈H₇N₃S 189.23 Thiazole Pyridin-4-yl (C5), NH₂ (C2)
2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine 1599590-18-7 C₉H₁₄N₂OS 198.29 Thiazole Cyclopentylmethoxy (C2), NH₂ (C5)
Key Observations :
  • Substituent Position and Electronic Effects: The pyridin-3-yloxy group in the target compound introduces an ether linkage and an electron-deficient pyridine ring, which may enhance solubility and π-π stacking compared to the methyl-thiazole in 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine .
Key Insights :
  • Docking Studies : Compounds like 9c () demonstrated interactions with enzyme active sites via halogen bonds (e.g., bromophenyl), suggesting that substituting the pyridine ring in the target compound with electron-withdrawing groups could modulate activity .
  • Solubility: The morpholinomethyl group in 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide likely improves aqueous solubility compared to the target compound’s simpler structure .

Biological Activity

2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The synthesis of thiazole derivatives often involves condensation reactions between thioamides and carbonyl compounds, followed by functional group modifications to enhance efficacy and selectivity against specific biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing thiazole and pyridine structures. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable example includes a derivative that exhibited an MIC (Minimum Inhibitory Concentration) of 3.9 μg/mL against various bacterial strains, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Bacterial Strains
This compoundTBDTBD
Similar Thiazole Derivative3.9Gram-positive and Gram-negative

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been shown to inhibit protein kinases involved in cell proliferation, specifically targeting CDKs (Cyclin-dependent kinases). These inhibitors can disrupt the cell cycle, leading to reduced proliferation of cancer cells . The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly influence the potency against various cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural components. The presence of electron-donating groups on the pyridine ring has been associated with enhanced anti-inflammatory and anticancer activities. For example, substituents that improve solubility or alter electronic properties can lead to increased binding affinity for target enzymes .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazole derivatives, a series of compounds were tested against various pathogens. The results indicated that certain modifications on the thiazole ring significantly improved antibacterial activity. The study concluded that compounds with a pyridine moiety exhibited enhanced membrane permeability, contributing to their efficacy .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of thiazole-pyridine hybrids demonstrated their ability to inhibit CDK4/6 activity in vitro. The study utilized various cancer cell lines to evaluate growth inhibition and apoptosis induction. Results showed that specific derivatives could reduce cell viability significantly compared to controls, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and thiazole derivatives. For example, reacting organic azides with 4,4-dimethyl-2-phenyl-1,3-thiazol-5(4H)-thione in toluene at elevated temperatures (e.g., 90°C) yields thiazole-imine intermediates, followed by elimination steps to form the target structure . Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature gradients, and catalyst selection (e.g., Cu(I) for azide-alkyne cycloadditions). Monitoring via TLC or HPLC ensures reaction progression.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, FTIR for functional group analysis (e.g., amine N-H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For tautomeric or stereochemical ambiguities, 2D NMR techniques (COSY, NOESY) and X-ray crystallography are indispensable .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or oxygen, as oxidation of the thiazole ring or pyridinyl ether moiety may occur. Regularly monitor purity via HPLC and discard samples showing >5% degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., thiazole-imine equilibrium) or impurities from incomplete purification. Employ variable-temperature NMR to identify tautomeric shifts and preparative HPLC to isolate stereoisomers. For bioactivity conflicts, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) and replicate under controlled conditions (pH, temperature) .

Q. What strategies are effective for designing bioactivity studies targeting kinase or GPCR pathways with this compound?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the pyridinyloxy or thiazol-5-amine groups. For kinase inhibition (e.g., c-Src/Abl), perform ATP-binding site docking simulations (AutoDock Vina) followed by in vitro kinase assays (ADP-Glo™). For GPCR targets (e.g., mGlu5), employ calcium flux assays or BRET-based signaling readouts .

Q. How can computational methods enhance the understanding of this compound’s reactivity or binding modes?

  • Methodological Answer : Perform DFT calculations (Gaussian, ORCA) to predict electrophilic/nucleophilic sites on the thiazole ring. For binding studies, use molecular dynamics (MD) simulations (AMBER, GROMACS) to model ligand-receptor interactions over time. Validate predictions with mutagenesis studies on key residues (e.g., Lys/Arg in kinase ATP pockets) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Poor crystallization may stem from conformational flexibility or solvent inclusion. Use vapor diffusion with mixed solvents (e.g., DMSO/EtOH) and additives (e.g., PEG 4000). For data refinement, apply SHELXL for small-molecule structures or PHENIX for low-resolution datasets. Twinning or disorder can be mitigated by cooling crystals to 100 K during data collection .

Q. What safety protocols are essential for mitigating toxicity risks during in vivo studies?

  • Methodological Answer : Conduct acute toxicity profiling (OECD 423) to determine LD₅₀ and NOAEL. Use PPE (gloves, goggles) during handling and ensure proper ventilation. For in vivo dosing, monitor biomarkers (e.g., liver enzymes, creatinine) and employ bodyweight-adjusted dosing regimens to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.